![molecular formula C10H15N3O3S B270627 N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide, commonly known as DASA-58, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DASA-58 belongs to the class of sulfonyl-containing compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
DASA-58 works by inhibiting the activity of the protein kinase B (AKT) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting AKT, DASA-58 can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
DASA-58 has been shown to have various biochemical and physiological effects. In cancer cells, DASA-58 has been found to induce apoptosis, inhibit cell growth, and reduce tumor size. In inflammation research, DASA-58 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, DASA-58 has been found to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DASA-58 in lab experiments is its specificity for the AKT signaling pathway. This specificity allows for targeted inhibition of this pathway, which can lead to more accurate results. However, one limitation of using DASA-58 is its low yield in the synthesis process, which can limit the amount of compound available for experiments.
Orientations Futures
There are several future directions for research on DASA-58. One direction is to investigate its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another direction is to explore the use of DASA-58 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis process of DASA-58 to increase its yield and availability for experiments.
Méthodes De Synthèse
The synthesis of DASA-58 involves the reaction of p-nitrobenzenesulfonyl chloride with dimethylamine, followed by reduction with sodium dithionite and subsequent acetylation with acetic anhydride. The yield of this process is approximately 50%.
Applications De Recherche Scientifique
DASA-58 has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DASA-58 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that DASA-58 has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DASA-58 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Nom du produit |
N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide |
|---|---|
Formule moléculaire |
C10H15N3O3S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
N-[3-(dimethylsulfamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H15N3O3S/c1-8(14)11-9-5-4-6-10(7-9)12-17(15,16)13(2)3/h4-7,12H,1-3H3,(H,11,14) |
Clé InChI |
JGDCBLVSSLZAQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N(C)C |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)
![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)
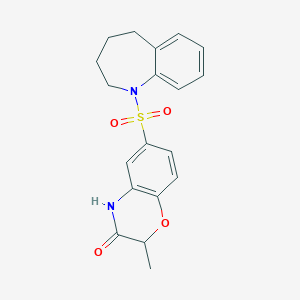
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B270550.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
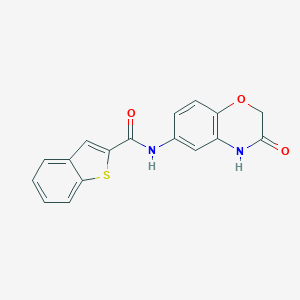
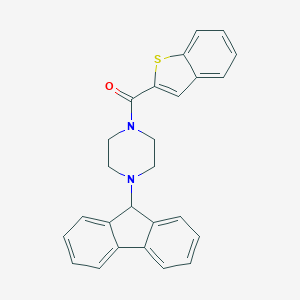
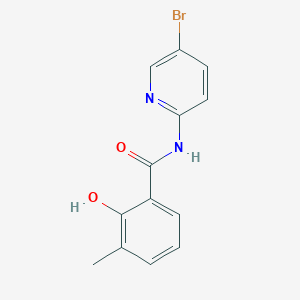
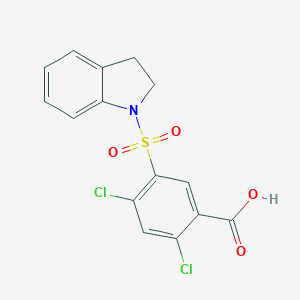
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)